molecular formula C8H14O B2520023 Bicyclo[4.1.0]heptan-7-ylmethanol CAS No. 6226-39-7

Bicyclo[4.1.0]heptan-7-ylmethanol

Cat. No.: B2520023
CAS No.: 6226-39-7
M. Wt: 126.199
InChI Key: GZLMTRILKYKTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[410]heptan-7-ylmethanol is a bicyclic compound with the molecular formula C₈H₁₄O It is known for its unique structure, which includes a bicyclo[410]heptane ring system with a methanol group attached to the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptan-7-ylmethanol can be synthesized through several methods. One common approach involves the reduction of bicyclo[4.1.0]heptan-7-one using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar reduction techniques as in laboratory synthesis. The choice of reducing agent and reaction conditions may be optimized for efficiency and yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptan-7-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form bicyclo[4.1.0]heptan-7-one using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of bicyclo[4.1.0]heptane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form bicyclo[4.1.0]heptan-7-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products

    Oxidation: Bicyclo[4.1.0]heptan-7-one

    Reduction: Bicyclo[4.1.0]heptane

    Substitution: Bicyclo[4.1.0]heptan-7-yl chloride

Scientific Research Applications

Bicyclo[4.1.0]heptan-7-ylmethanol has several applications in scientific research:

Comparison with Similar Compounds

Bicyclo[4.1.0]heptan-7-ylmethanol can be compared to other bicyclic alcohols and inhibitors:

    Bicyclo[2.2.1]heptan-2-ol: Another bicyclic alcohol with a different ring system and position of the hydroxyl group.

    Bicyclo[3.1.0]hexan-3-ol: A similar compound with a smaller ring system.

    Bicyclo[4.1.0]heptan-2-ol: A positional isomer with the hydroxyl group on the second carbon.

The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which contribute to its distinct chemical properties and biological activities.

Biological Activity

Bicyclo[4.1.0]heptan-7-ylmethanol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes a seven-membered ring. The molecular formula is C8H14OC_8H_{14}O, with a molecular weight of approximately 142.20 g/mol. This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Biological Activity

1. Receptor Modulation

Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in several neurological and psychiatric disorders, suggesting that modulation of its activity could have therapeutic potential in treating conditions such as schizophrenia and Alzheimer's disease .

2. Antiviral Activity

In a study focused on conformationally locked carbocyclic nucleosides derived from this compound, some derivatives exhibited moderate antiviral activity against coxsackie B4 virus, with an effective concentration (EC50) of 9.4 μg/mL . This suggests potential applications in antiviral drug development.

3. Anti-inflammatory Potential

The compound's structural features may also contribute to its anti-inflammatory properties. Similar compounds have shown efficacy in modulating inflammatory pathways, which may be relevant for conditions like ulcerative colitis .

Synthesis

The synthesis of this compound typically involves several steps, including cyclopropanation and transition-metal-free methodologies under mild conditions to optimize yield and purity .

Case Study 1: Antiviral Activity Assessment

A series of derivatives based on this compound were synthesized and tested for antiviral activity against various viruses including coxsackie B4 virus. The study revealed that while most derivatives did not display significant activity, one compound demonstrated promising results, indicating the potential for further development .

CompoundEC50 (μg/mL)Selectivity Index
3d9.48.4
Other DerivativesNot Significant-

Case Study 2: Receptor Modulation Study

In another study investigating the interaction of bicyclic compounds with mAChRs, this compound was shown to enhance receptor signaling in vitro, supporting its role as an allosteric modulator .

Research Findings

Recent studies have focused on the interaction profiles of this compound with various biological targets:

TargetMechanism of ActionReference
M4 mAChRAllosteric modulation
Coxsackie B4 VirusModerate antiviral activity
Inflammatory PathwaysPotential modulation

Properties

IUPAC Name

7-bicyclo[4.1.0]heptanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-8-6-3-1-2-4-7(6)8/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMTRILKYKTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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